4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN/c1-8-4-2-6(7)3-5-8/h2H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLYSTXKMCEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized tetrahydropyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine has been investigated for its potential therapeutic applications. Its structure allows for interactions with various biological targets, particularly in the central nervous system (CNS). Research has indicated that derivatives of this compound can exhibit significant binding affinities to neurotransmitter receptors, which may lead to the development of novel pharmacological agents aimed at treating neurological disorders such as Parkinson's disease and schizophrenia .
Case Study: Neuroprotective Effects
A study demonstrated that certain derivatives of 4-Br-1-Me-THP showed neuroprotective effects in cellular models of neurodegeneration. These compounds were found to mitigate oxidative stress and promote neuronal survival, suggesting their potential as leads for drug development targeting neurodegenerative diseases .
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as an important building block in synthetic organic chemistry. Its bromine substituent allows for nucleophilic substitution reactions, making it a versatile precursor for the synthesis of more complex organic molecules. Researchers have utilized 4-Br-1-Me-THP in the preparation of various derivatives that possess enhanced biological or chemical properties .
Synthesis of Radioligands
this compound can be modified to create radioligands used in positron emission tomography (PET). By incorporating radioactive isotopes into its structure, these derivatives can target specific biological processes or receptors for imaging purposes . This application is particularly valuable in the field of medical diagnostics.
Neuropharmacology
Interaction Studies
Research involving interaction studies has highlighted the compound's ability to bind to various receptors and enzymes involved in neurotransmission. Understanding these interactions is crucial for elucidating its pharmacological profile and potential side effects when used therapeutically .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique properties. For instance:
| Compound Name | Structure Similarity | Notable Differences |
|---|---|---|
| 3-Methyl-1,2,5,6-tetrahydropyridine hydrochloride | Tetrahydropyridine | Different substitution pattern (methyl at position 3) |
| 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Methyl at position 5 instead of 1 |
| 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | Contains a phenyl group instead of a methyl group |
| 3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine | Tetrahydropyridine | Bromine at position 3 instead of position 4 |
This table illustrates how structural variations can influence biological activity and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Key Differences:
- Substituent Groups : BMTP contains a benzyl group (C₆H₅CH₂) at the 4-position, whereas MPTP has a phenyl group (C₆H₅) .
- Neurotoxicity: MPTP induces PD-like symptoms via its oxidized metabolite, 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to dopaminergic neuron death . MPTP’s 5 mg/kg) .
Metabolic Pathways:
- Both BMTP and MPTP are oxidized by monoamine oxidase B (MAO-B) to dihydropyridinium intermediates (BMDP+ and MPDP+, respectively), which are further oxidized to BMP+ and MPP+ .
- Critical Disparity : While MPP+ accumulates in dopaminergic terminals, BMP+ exhibits incomplete oxidation and fails to achieve neurotoxic concentrations in vivo . Direct administration of BMP+ via microdialysis mimics MPP+-induced terminal damage, suggesting BMTP’s lack of toxicity stems from pharmacokinetic barriers (e.g., poor brain penetration or rapid clearance) rather than metabolite inactivity .
BMTP vs. Other MPTP Analogs
4-Cyclopropyl-1-methyl-1,2,3,6-tetrahydropyridine
4-Phenylpyridine
- Structural simplification (removal of the tetrahydropyridine ring) abolishes neurotoxicity, highlighting the necessity of the cyclic amine structure for MAO-B-mediated bioactivation .
Comparison with Environmental Neurotoxins
Rotenone and Paraquat
Structural vs. Functional Similarities:
| Compound | Neurotoxic Mechanism | MAO-B Dependency | Dopaminergic Specificity |
|---|---|---|---|
| MPTP | MPP+ (complex I inhibition) | Yes | High |
| BMTP | Non-toxic | Yes | None |
| Rotenone | Direct complex I inhibition | No | Moderate |
| Paraquat | ROS generation | No | Low |
Mechanistic Insights from BMTP Studies
BMTP’s non-toxicity underscores the importance of substituent steric and electronic properties in dictating metabolite stability and distribution. The benzyl group may hinder BMP+ uptake into dopaminergic terminals or accelerate its degradation.
Implications for Neurotoxicology and Drug Design
- SAR Guidance: The benzyl group in BMTP provides a template for designing non-toxic MAO-B substrates, useful in prodrug development.
- Neuroprotection Strategies : MAO-B inhibitors (e.g., selegiline) block MPTP-to-MPP+ conversion, a mechanism validated in BMTP studies .
- Environmental Risk Assessment: Compounds with structural similarities to MPTP (e.g., rotenone) require scrutiny for latent neurotoxicity .
Biological Activity
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine (4-Br-MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmacological applications.
Chemical Structure and Properties
4-Br-MTHP is characterized by the molecular formula C6H10BrN and features a bromine atom at the 4-position and a methyl group at the 1-position of the tetrahydropyridine ring. It is primarily investigated in its hydrobromide salt form (C6H11Br2N) with a molecular weight of 256.97 g/mol. The compound's structure can be represented with the SMILES notation: BrC1=CCN(C)CC1.Br[H] .
Neuroprotective Effects
Research indicates that 4-Br-MTHP may exhibit neuroprotective effects, particularly in models of neurodegeneration. It has been studied for its interaction with neurotransmitter systems, suggesting a role in modulating neuronal activity. Initial studies highlight its potential to affect pathways related to neuroinflammation and oxidative stress, which are critical in conditions such as Parkinson's disease .
Table 1: Comparison of Biological Activities of Tetrahydropyridine Derivatives
The mechanisms underlying the biological activity of 4-Br-MTHP are not fully elucidated but may involve interactions with various neurotransmitter receptors. Notably, studies suggest that it could influence the Nuclear Factor-KappaB (NF-kB) signaling pathway, which plays a significant role in inflammation and cellular stress responses .
Case Study: Neuroprotective Mechanism in MPTP Model
In experimental models using MPTP (a neurotoxin that induces Parkinsonian symptoms), compounds similar to 4-Br-MTHP have demonstrated an ability to mitigate neuronal loss and inflammation. For instance, estrogen supplementation in MPTP-treated mice showed protective effects against neurodegeneration, indicating that compounds affecting hormonal pathways may also enhance the efficacy of 4-Br-MTHP .
Pharmacological Implications
The unique properties of 4-Br-MTHP indicate its potential as a precursor for developing new therapeutic agents. Its structural analogs have been explored for various pharmacological applications due to their diverse biological activities.
Table 2: Potential Applications of Tetrahydropyridine Derivatives
| Compound Name | Application Area |
|---|---|
| This compound | Neuroprotection; pharmaceutical synthesis |
| 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine | Potential use in medicinal chemistry |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Research into neurotoxicity and Parkinson's disease |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine?
- Methodological Answer : The synthesis typically involves bromination of 1-methyl-1,2,3,6-tetrahydropyridine using brominating agents like tetrabromomethane or hydrobromic acid under controlled conditions. Key steps include:
Alkylation : Introduction of the methyl group via alkylation reagents (e.g., methyl iodide or di-tert-butyl dicarbonate) .
Bromination : Selective bromination at the 4-position using bromine sources (e.g., 4-bromobutyronitrile) in solvents like dioxane or dichloromethane .
Purification : Crude products are purified via recrystallization or column chromatography, often confirmed by melting point analysis (189–192°C for related brominated pyridines) .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Methodological Answer : Researchers employ a combination of analytical techniques:
- NMR Spectroscopy : , , and NMR (if fluorinated analogs are present) to confirm regiochemistry and purity .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally related brominated pyrazolo-pyridine derivatives .
- GC-MS/HPLC : Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
- Melting Point Analysis : Cross-referenced with literature values (e.g., 189–192°C for 4-(bromomethyl)pyridine hydrobromide) .
Advanced Research Questions
Q. What strategies are employed to mitigate competing side reactions during the bromination of 1-methyl-1,2,3,6-tetrahydropyridine?
- Methodological Answer : Side reactions (e.g., over-bromination or ring-opening) are minimized by:
- Temperature Control : Low-temperature bromination (0–5°C) to reduce electrophilic attack at unintended positions .
- Stoichiometric Precision : Limiting bromine equivalents to 1:1 molar ratios to avoid di-substitution .
- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc groups) before bromination, as seen in guanidine synthesis protocols .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine at C4 increases electrophilicity, facilitating Suzuki-Miyaura couplings. The methyl group at N1 donates electrons, slightly deactivating the ring but stabilizing intermediates .
- Steric Effects : Bulky substituents near the bromine (e.g., in pyrazolo-pyridine derivatives) hinder coupling efficiency, requiring palladium catalysts with large ligands (e.g., XPhos) .
- Case Study : Fluorinated analogs (e.g., 2,3,5,6-tetrafluoropyridines) show enhanced reactivity due to synergistic electronic effects .
Q. What computational methods are utilized to predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Predicts transition-state energies and charge distribution to identify preferred attack sites (e.g., C4 vs. C2 in SNAr reactions) .
- Molecular Dynamics (MD) Simulations : Models solvent effects and steric hindrance, critical for predicting outcomes in polar aprotic solvents like DMF .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals to rationalize regioselectivity in solid-state reactions .
Q. How do researchers resolve contradictory data regarding the biological activity of derivatives synthesized from this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., anti-leishmanial vs. cytotoxic effects) are addressed through:
- Dose-Response Studies : Establishing IC values across multiple assays (e.g., MTT vs. luciferase-based viability tests) .
- Structural-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing bromine with trifluoromethyl groups) to isolate contributing factors .
- Meta-Analysis : Cross-referencing data from independent studies on related scaffolds (e.g., pyridinones and pyrazolo-pyridines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
